N'-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide
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Overview
Description
N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methoxymethyl group, and a methylpyrrolidinyl group attached to an acetimidamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide typically involves a multi-step process. One common method includes the condensation of 3-(methoxymethyl)-4-methylpyrrolidine with an appropriate acetimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophilic reagents such as sodium methoxide or lithium aluminum hydride are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the methoxymethyl and methylpyrrolidinyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-2-(3-methoxyphenyl)acetimidamide
- N-hydroxy-2-(3-methoxyphenyl)acetimidamide hydrochloride
Uniqueness
N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide is unique due to the presence of the methoxymethyl and methylpyrrolidinyl groups, which are not commonly found in similar compounds
Properties
Molecular Formula |
C9H19N3O2 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-7-3-12(5-9(10)11-13)4-8(7)6-14-2/h7-8,13H,3-6H2,1-2H3,(H2,10,11) |
InChI Key |
OBZHUIZZQIPULA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CN(CC1COC)C/C(=N/O)/N |
Canonical SMILES |
CC1CN(CC1COC)CC(=NO)N |
Origin of Product |
United States |
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